2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include a benzyl substituent at the 6-position and an N-(4-methylphenyl)acetamide group at the 3-position. The benzyl group enhances lipophilicity, while the acetamide moiety may contribute to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-17-7-9-19(10-8-17)25-22(28)15-27-16-24-21-11-12-26(14-20(21)23(27)29)13-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCSXTLKTHIHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include the use of diphenyl oxide and biphenyl as solvents at temperatures around 250°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It targets enzymes involved in cell proliferation and microbial growth, thereby exhibiting antiproliferative and antimicrobial activities . The molecular pathways involved include the inhibition of tyrosine kinases and cyclin-dependent kinases .
Comparison with Similar Compounds
Benzyl vs. Fluorobenzyl Groups
Acetamide Linkage
- N-(4-methylphenyl)acetamide (target) vs. N-(3-methylphenyl)acetamide (): The positional isomerism of the methyl group on the phenyl ring could affect steric hindrance and binding pocket interactions.
Functional Group Replacements
- Sulfanyl vs. Oxygen Bridges : ’s compound replaces the oxygen atom in the pyridopyrimidine core with a sulfanyl (-S-) group, which may alter electronic density and redox stability .
Biological Activity
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a pyrido[4,3-d]pyrimidine core along with an acetamide moiety that enhances its biological efficacy.
The molecular formula of the compound is , with a molecular weight of approximately 416.5 g/mol. The compound's structure contributes significantly to its biological activity due to the presence of various functional groups that can interact with biological targets.
Biological Activities
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit a wide range of biological activities including:
- Antiviral Activity : Pyrido[4,3-d]pyrimidines have shown promising antiviral properties against various viruses. For instance, derivatives have been tested for their ability to inhibit viral replication in cell lines such as Vero cells. In studies, certain derivatives demonstrated significant inhibition rates against herpes simplex virus (HSV) and other viral strains .
- Antitumor Activity : Some studies suggest that these compounds may possess antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. For example, specific derivatives have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties. Studies have shown moderate to high antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antiviral Screening : A study conducted on several pyrido[4,3-d]pyrimidine derivatives indicated that certain compounds could prevent HSV replication by up to 91% at a concentration of 50 µM with low cytotoxicity .
- Antitumor Efficacy : Research highlighted the effectiveness of pyrido[4,3-d]pyrimidine derivatives in inhibiting cancer cell lines through targeting DHFR. One derivative exhibited an IC50 value indicative of significant potency against tumor cells .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
